Moricizine-d5
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Overview
Description
Moricizine-d5 is a deuterated form of moricizine, an antiarrhythmic agent used primarily for the treatment of ventricular rhythm disturbances. This compound is a phenothiazine derivative and is known for its potent local anesthetic activity and membrane-stabilizing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moricizine-d5 involves several key steps:
Formation of Carbamate: The reaction between N-phenyl-1,3-benzenediamine and ethyl chloroformate produces the carbamate intermediate.
Phenothiazine Derivative Formation: Treatment with sulfur and iodine forms the phenothiazine derivative.
Amide Formation: The phenothiazine derivative undergoes amide formation with 3-chloropropionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the synthesis of this compound to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Moricizine-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Moricizine-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and molecular interactions.
Medicine: Studied for its potential therapeutic effects and mechanisms of action in treating arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Moricizine-d5 works by inhibiting the rapid inward sodium current across myocardial cell membranes. This inhibition stabilizes the cardiac cell membrane and reduces excitability, conduction velocity, and automaticity. The compound decreases the action potential duration in Purkinje fibers and increases the effective refractory period, which helps in maintaining a normal heart rhythm .
Comparison with Similar Compounds
Similar Compounds
Disopyramide: A class IA antiarrhythmic agent with different effects on repolarization compared to moricizine.
Uniqueness
Moricizine-d5 is unique due to its specific molecular structure and isotopic labeling, which allows for detailed studies in metabolic and pharmacokinetic research. Its ability to modulate circadian rhythms also sets it apart from other antiarrhythmic agents .
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)/i1D3,2D2 |
InChI Key |
FUBVWMNBEHXPSU-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 |
Origin of Product |
United States |
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